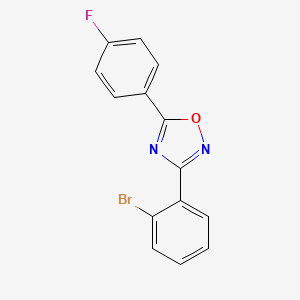
3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a fluorophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromophenyl group.
Fluorination: The 4-fluorophenol is synthesized through the fluorination of phenol.
Oxadiazole Formation: The bromophenyl and fluorophenyl groups are then coupled with an oxadiazole ring through a cyclization reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The bromophenyl and fluorophenyl groups interact with specific enzymes and receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific structural features. Similar compounds include:
3-(2-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
3-(2-Bromophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
These compounds differ in the position and type of halogen atoms, which can affect their chemical properties and biological activities.
Properties
CAS No. |
914242-45-8 |
|---|---|
Molecular Formula |
C14H8BrFN2O |
Molecular Weight |
319.13 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8BrFN2O/c15-12-4-2-1-3-11(12)13-17-14(19-18-13)9-5-7-10(16)8-6-9/h1-8H |
InChI Key |
XSZBGODFOBBPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
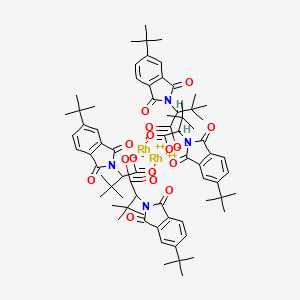

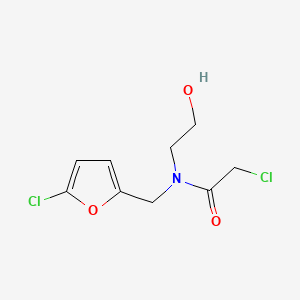
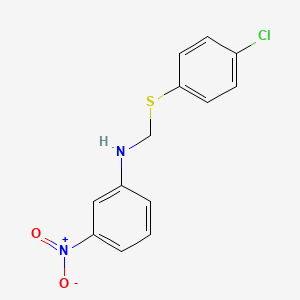
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)
![Chloro(pentamethylcyclopentadienyl){5-nitro-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III)](/img/structure/B15347551.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)
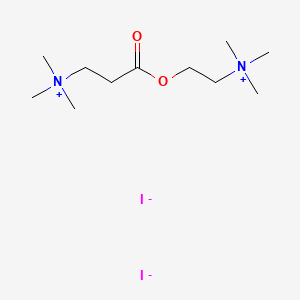


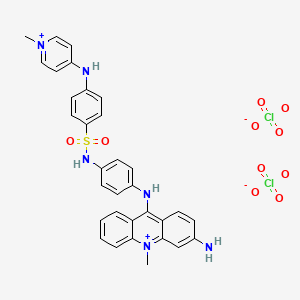
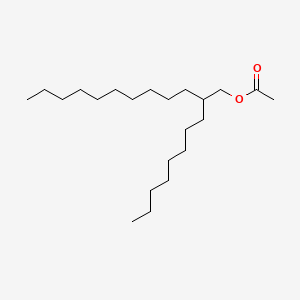
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)
